molecular formula C7H10Cl2N2 B2792350 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride CAS No. 1432681-13-4

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride

Cat. No.: B2792350
CAS No.: 1432681-13-4
M. Wt: 193.07
InChI Key: KWAYOWOZKAVZNL-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The pyrrolopyridine system originated from early 20th-century heterocyclic chemistry investigations, building upon the foundational work of Chichibabin and Hantzsch in pyridine synthesis. While unsubstituted pyridine derivatives were initially isolated from coal tar, the 2,3-dihydro variant gained prominence through targeted synthetic efforts in the 1980s. A pivotal advancement occurred in 2013 with Genentech’s optimized synthesis using barium hydroxide under aqueous reflux conditions, achieving 72% yield and enabling gram-scale production. This methodology addressed previous challenges in controlling ring saturation and nitrogen positioning that had limited the scaffold’s pharmaceutical utility.

Structural Significance of the Bicyclic Framework

The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core exhibits distinct electronic characteristics:

  • Aromatic Stability : The pyridine ring maintains aromatic sextet configuration ($$6\pi$$-electron system)
  • Pyrrolidine Flexibility : Partial saturation at positions 2-3 allows chair-boat conformational interconversion
  • Dipole Moment : Calculated dipole of 2.1 D facilitates polar interactions with enzyme active sites

Comparative molecular orbital analyses reveal enhanced nucleophilicity at N1 compared to fully aromatic azaindoles, enabling selective derivatization. X-ray crystallography demonstrates a dihedral angle of 12.7° between the fused rings, optimizing binding pocket accommodation.

Importance in Heterocyclic Chemistry Research

This scaffold serves as a testbed for studying:

Research Focus Key Findings Source
Ring Expansion Reactions Forms seven-membered aza-cycles via [3+4] cycloaddition
Tautomeric Behavior Exhibits pH-dependent prototropic shifts between N1 and N4
Catalytic Functionalization Palladium-catalyzed C-H arylation occurs preferentially at C5

The compound’s synthetic versatility is exemplified by its conversion to 1H-pyrrolo[3,4-c]pyridines through oxidative dehydrogenation, providing access to diverse pharmacophores.

Position in Contemporary Drug Discovery Paradigms

As of 2025, over 120 clinical candidates incorporate the 2,3-dihydro-pyrrolopyridine motif, primarily targeting:

  • Kinase Inhibition : Mimics purine ATP-binding through isosteric N1-C2-N3 triad
  • Epigenetic Modulation : Serves as lysine demethylase (LSD1) inhibitor scaffold via chelation of flavin adenine dinucleotide
  • GPCR Targeting : Bicyclic structure complements helical bundle architecture of aminergic receptors

The dihydrochloride salt form enhances aqueous solubility (LogP = -0.3) while maintaining cell permeability (PAMPA = 12 × 10^-6 cm/s), addressing a critical challenge in CNS drug development.

Structural Comparison with Related Azaindole Frameworks

Key Differentiators from Azaindoles:

  • Reduced ring strain (angle strain = 9.3 kJ/mol vs. 14.7 in 7-azaindole)
  • Higher basicity (pK~a~ = 5.2 vs. 3.8 for 7-azaindole) enhances protonation at physiological pH
  • Broader derivatization potential at C4 position due to decreased steric hindrance

Quantum mechanical calculations demonstrate 27% greater electron density at N1 compared to analogous azaindole positions, explaining its superior performance in kinase hinge region binding. The partial saturation also reduces intermolecular π-stacking, improving solubility profiles by 3-5 fold in simulated intestinal fluid.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-3-8-5-7-6(1)2-4-9-7;;/h1,3,5,9H,2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAYOWOZKAVZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-13-4
Record name 1H,2H,3H-pyrrolo[2,3-c]pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride typically involves cyclization reactions. One common method includes the reaction of appropriate pyridine derivatives with reagents that facilitate ring closure under controlled conditions .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Hydrolysis

The salt may undergo hydrolysis under basic conditions to regenerate the free base:
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine\cdotp2HCl+2 NaOHFree base+2 NaCl+2 H₂O\text{2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine·2HCl} + \text{2 NaOH} \rightarrow \text{Free base} + \text{2 NaCl} + \text{2 H₂O}
This reaction is typical for amine hydrochlorides and depends on pH and solvent choice .

Nucleophilic Substitution

The heterocycle’s nitrogen atoms may participate in substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) under basic conditions could introduce alkyl groups at reactive sites.

  • Acetylation : Acetyl chloride (ClAc) in the presence of a base may modify nitrogen centers.

Electrophilic Aromatic Substitution

  • Nitration : Using HNO₃ and H₂SO₄ as reagents, nitro groups could be introduced at activated positions (e.g., para to the pyrrole nitrogen).

  • Bromination : NBS or Br₂ in inert solvents may target electron-rich regions.

Reaction Types and Conditions

Reaction Type Reagents Conditions Product
Salt FormationHCl gas, methanol0°C, stirringDihydrochloride salt
HydrolysisNaOH, water/ethanolBasic pH, room tempFree base
NitrationHNO₃, H₂SO₄Reflux, acidicNitro-substituted derivative
BrominationNBS, THFRoom temp, inert atmosphereBromo-substituted derivative

Stability and Handling

The dihydrochloride salt is likely stable under dry conditions but may hydrolyze in aqueous solutions. Proper storage in anhydrous environments is recommended.

References CN104230923A (Patent). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives (2022). BenchChem (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine). Design, synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives (2021). BenchChem (2,3-Dihydrofuro[2,3-c]pyridine).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrrolopyridine rings often exhibit significant antimicrobial properties. The development of new antimicrobial agents is critical in combating multidrug-resistant pathogens. For instance, studies have shown that derivatives of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrrolopyridine derivatives have demonstrated activity against various cancer cell lines. For example, a study reported that certain modifications to the pyrrolopyridine structure enhanced its cytotoxic effects on human cancer cells, suggesting a pathway for developing novel anticancer therapies .

Neuroprotective Effects

There is emerging evidence that pyrrolopyridine derivatives may possess neuroprotective properties. Research has indicated their potential in treating neurodegenerative diseases through mechanisms such as anti-inflammatory effects and modulation of neurotransmitter systems .

Organic Synthesis

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex organic molecules with desired biological activities. For example:

  • Synthesis of Antiviral Agents : The compound has been used as an intermediate in the synthesis of antiviral drugs targeting viral replication pathways.
  • Modification of Drug Candidates : Researchers have employed this compound to modify existing drug candidates, enhancing their pharmacological profiles or reducing side effects .

Material Science

In material science, this compound is explored for its potential in developing novel materials with unique electronic and optical properties. Its ability to form stable complexes with various metals makes it suitable for applications in catalysis and sensor development.

Case Studies

Application Area Study Reference Findings
Antimicrobial Demonstrated effective inhibition of bacterial strains.
Anticancer Enhanced cytotoxicity against human cancer cell lines.
Neuroprotection Potential benefits in neurodegenerative disease models.
Organic Synthesis Utilized as an intermediate for synthesizing antiviral compounds.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₇H₉Cl₂N₂ (dihydrochloride form)
  • Molecular weight: 156.61 (base), 213.54 (dihydrochloride)
  • Storage: Sealed in dry, room temperature

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-c]pyridine Core

The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituents. Key examples include:

Compound Name Substituent(s) Molecular Formula Yield (%) Key Properties/Applications Evidence Source
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl at C5, COOH at C2 C₈H₅ClN₂O₂ 71 Intermediate for cytotoxic agents
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe at C5, COOH at C2 C₉H₈N₂O₃ 80 Enhanced electron density for binding
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Cl at C5 C₇H₇ClN₂ N/A Predicted pKa: 2.53; stored at 2–8°C
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride Acetic acid at C3 C₉H₉ClN₂O₂ N/A Potential for targeting enzymatic sites

Key Observations :

  • Chlorine substituents (e.g., 5-chloro derivatives) increase lipophilicity, improving cell membrane permeability .
  • Carboxylic acid or acetic acid groups introduce hydrogen-bonding capabilities, critical for enzyme inhibition .

Positional Isomers and Ring Fusion Variants

The position of ring fusion significantly alters molecular geometry and biological activity:

Compound Name Ring Fusion Molecular Formula Key Properties/Applications Evidence Source
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride [3,2-c] C₇H₈Cl₂N₂ Structural analog with distinct EGFR inhibition profile
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride [3,4-c] C₇H₈Cl₂N₂ Differing nitrogen placement alters electronic properties
6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride [2,3-b] C₉H₁₂ClN₂ Bulkier substituents reduce solubility but enhance target selectivity

Key Observations :

  • [3,4-c] and [3,2-c] isomers exhibit varied nitrogen positioning, affecting hydrogen-bonding interactions with biological targets .
  • [2,3-b] derivatives (e.g., pyrrolo[2,3-b]pyridines) are explored as kinase inhibitors, highlighting the scaffold's versatility .

SAR Trends :

  • Chlorine at C5 or C7 enhances cytotoxicity by promoting DNA intercalation or protein binding .
  • Dihydrochloride salts improve bioavailability compared to free bases .

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a heterocyclic compound characterized by its fused pyridine and pyrrole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₉Cl₂N₂
  • Molecular Weight : 193.07 g/mol
  • CAS Number : 1432681-13-4
  • Physical State : Solid, typically stored at 2-8°C.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific kinases, such as SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, suggesting a role in infectious disease treatment.
  • Antitumor Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines and inhibit tumor cell proliferation .

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in breast cancer cells; inhibits migration and invasion . ,
AntimicrobialExhibits activity against bacteria and fungi; potential use in treating infections .,
Enzyme InhibitionInhibits SGK-1 kinase; potential therapeutic applications in metabolic disorders . ,
NeuroprotectiveInvestigated for effects on neurological disorders; potential sedative properties noted .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the effects of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives on various cancer cell lines. The results showed significant cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity highlights the compound's potential as a lead candidate for anticancer drug development .
  • Antimicrobial Properties :
    • Research on related compounds indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, showcasing the compound's versatility in combating infections.
  • Kinase Inhibition :
    • A patent described the use of 1H-pyrrolo[2,3-b]pyridines as inhibitors of SGK-1 kinase, revealing their role in treating conditions mediated by this enzyme. The findings suggest that 2,3-dihydro derivatives could offer therapeutic benefits in managing diseases like diabetes and certain cancers by modulating kinase activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride?

  • Methodological Answer : The synthesis typically begins with a nitro-substituted pyridine derivative as the starting material. For example, 2-amino-3-nitro-4-methylpyridine can undergo cyclization under acidic or reductive conditions to form the pyrrolo[2,3-c]pyridine core. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid in a polar solvent (e.g., acetone or ethanol). Key intermediates include 7-chloropyrrolo[2,3-c]pyridine, which is functionalized via nucleophilic substitution or cross-coupling reactions. Reaction optimization often involves controlling stoichiometry, temperature, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the scaffold’s structure, with characteristic shifts for the dihydro-pyrrole ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₇H₈N₂·2HCl, [M+H]⁺ = 157.06).
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >98% purity, while Karl Fischer titration quantifies residual moisture (<0.5%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at positions 3, 5, or 7 of the pyrrolo[2,3-c]pyridine core to assess electronic and steric effects. For example, chloro or methyl groups may enhance lipophilicity and target binding.
  • Biological Assays : Test derivatives against cancer cell lines (e.g., A431, EGFR-overexpressing) to correlate substituents with cytotoxicity. Use IC₅₀ values and apoptosis assays to quantify potency.
  • Computational Modeling : Perform molecular docking to predict interactions with targets like EGFR or kinases. Validate predictions with enzymatic inhibition assays .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare results in p53-deficient (e.g., A431) vs. p53-wild-type lines to isolate genetic factors.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target dependency (e.g., EGFR).
  • Metabolic Stability Testing : Evaluate compound stability in cell culture media to rule out degradation artifacts .

Q. What strategies improve synthetic yield and scalability of the dihydrochloride salt?

  • Methodological Answer :

  • Salt Formation Optimization : Adjust HCl equivalents (1.5–2.0 equiv) and solvent polarity (e.g., acetone for crystallization).
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to minimize byproducts.
  • Process Automation : Use flow chemistry for intermediates prone to oxidation or side reactions .

Q. What is the role of the dihydrochloride salt in pharmacokinetic properties?

  • Methodological Answer :

  • Solubility Enhancement : The salt form increases aqueous solubility (critical for in vivo studies) by ionizing the free base.
  • Bioavailability Testing : Compare oral vs. intravenous administration in rodent models using LC-MS/MS to measure plasma concentrations.
  • Stability Studies : Assess hygroscopicity and storage conditions (e.g., desiccated, -20°C) to prevent hydrolysis .

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